molecular formula C21H23ClN2O5 B11247249 ethyl 2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

ethyl 2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11247249
M. Wt: 418.9 g/mol
InChI Key: RHYQGMIQUVQLNI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, 4-chlorobenzaldehyde, and other reagents in the presence of a base catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-methylphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
  • Ethyl 2-amino-4-(4-bromophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C21H23ClN2O5

Molecular Weight

418.9 g/mol

IUPAC Name

ethyl 2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C21H23ClN2O5/c1-4-28-21(26)18-16(13-5-7-14(22)8-6-13)17-15(29-19(18)23)11-12(2)24(20(17)25)9-10-27-3/h5-8,11,16H,4,9-10,23H2,1-3H3

InChI Key

RHYQGMIQUVQLNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)N(C(=C2)C)CCOC)N

Origin of Product

United States

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